3-Amino-n,n-dimethylbenzenesulfonamide

Descripción

Contextualization within the Sulfonamide Chemical Class

The sulfonamide chemical class is characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. These compounds have a broad spectrum of applications, most notably as antimicrobial drugs. Beyond their well-established antibacterial properties, sulfonamides have been investigated for a wide array of other biological activities, including as anticancer, anti-inflammatory, and antiviral agents. chembk.comscbt.com The versatility of the sulfonamide scaffold allows for extensive chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles.

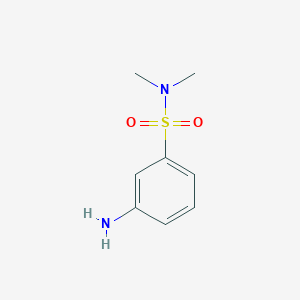

3-Amino-N,N-dimethylbenzenesulfonamide fits within this class as a benzenesulfonamide (B165840) derivative. Its key structural features are the benzene (B151609) ring, the sulfonamide group (-SO₂N(CH₃)₂), and an amino group (-NH₂) at the meta-position of the benzene ring relative to the sulfonamide group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6274-18-6 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | White solid |

This data is compiled from publicly available chemical databases. scbt.comchemicalbook.com

Historical Perspectives on Sulfonamide Research Evolution

The journey of sulfonamide research began in the early 20th century with the discovery of the antibacterial properties of a red dye, Prontosil. chemscene.com In 1935, it was discovered that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide. researchgate.net This breakthrough marked the dawn of the antibiotic era, as sulfonamides were the first class of drugs to effectively combat systemic bacterial infections. scbt.com

The initial wave of research focused heavily on developing new sulfonamide antibiotics with improved efficacy and a broader spectrum of activity. This led to the synthesis of thousands of derivatives. scbt.com Over time, the research landscape for sulfonamides expanded dramatically. Scientists began to uncover a wide range of other therapeutic potentials, including the development of diuretic and antidiabetic sulfonamides. This evolution demonstrated the remarkable versatility of the sulfonamide functional group in medicinal chemistry.

Overview of Research Trajectories for this compound

Research involving this compound has primarily centered on its utility as a synthetic intermediate. Its bifunctional nature, with a reactive amino group and the sulfonamide moiety, allows it to be a starting material for the creation of a variety of more complex molecules.

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, N,N-dimethyl-3-nitrobenzenesulfonamide. chemicalbook.com

Research on closely related compounds provides insight into the potential applications of derivatives of this compound. For instance, derivatives of 3-aminobenzenesulfonamide (B1265440) have been synthesized and screened for antimicrobial and cytotoxic activity. researchgate.net Specifically, N-acylated derivatives of the closely related 3-amino-N-methylbenzenesulfonamide have been investigated.

Furthermore, research on other substituted aminobenzenesulfonamides highlights the diverse potential of this chemical class. For example, derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and investigated for their binding to carbonic anhydrases and their activity in cancer cell cultures. nih.govresearchgate.net This compound has also been used as a reagent to synthesize antagonists for the somatostatin (B550006) receptor subtype 5 and has applications in the dye industry. nih.gov The study of such analogs suggests that this compound could serve as a scaffold for developing new therapeutic agents. Its primary amino group is amenable to various chemical transformations, such as acylation, alkylation, and diazotization, opening up a wide range of possibilities for creating novel derivatives with potentially interesting biological activities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVVDFBBPFBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284373 | |

| Record name | 3-amino-n,n-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-18-6 | |

| Record name | 6274-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-n,n-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino N,n Dimethylbenzenesulfonamide

Strategies for Core Scaffold Synthesis

The construction of the 3-Amino-N,N-dimethylbenzenesulfonamide scaffold can be achieved through several synthetic routes. The most common strategies involve the introduction of the amino and sulfonamide functionalities onto the benzene (B151609) ring through sequential reactions.

Nitration and Subsequent Reduction Approaches

A prevalent method for synthesizing the title compound involves the initial nitration of a suitable benzene derivative, followed by the reduction of the nitro group to an amine. This two-step process is a fundamental transformation in aromatic chemistry.

For instance, the synthesis can commence with the nitration of a precursor molecule. The resulting nitro-intermediate is then subjected to a reduction reaction. Common reducing agents for this transformation include metals such as iron or tin in the presence of an acid, or catalytic hydrogenation. This approach is exemplified in the synthesis of related aminobenzenesulfonamide derivatives where a nitro group is reduced to an amino group. umn.edugoogle.com A patent describes a process for producing 2-amino-5-chloro-N,3-dimethylbenzamide where a nitration step is followed by reduction, highlighting the industrial applicability of this sequence. google.com

Sulfonylation and Amination Reactions

An alternative and widely used strategy involves the direct sulfonylation of an aniline (B41778) derivative or the amination of a sulfonyl chloride. These reactions directly establish the key sulfonamide linkage.

The sulfonylation route typically involves reacting an aminobenzene derivative with a sulfonyl chloride in the presence of a base. This method is highlighted in the synthesis of various sulfonamides where an amino group is reacted with a sulfonyl chloride to form the desired product. nih.gov Conversely, the amination of a pre-formed sulfonyl chloride with an appropriate amine is also a viable method. Research has demonstrated the N-alkylation of aminobenzenesulfonamides using alcohols in the presence of an iridium catalyst, showcasing advanced methods for modifying the amino group. nih.gov

Derivatization and Functionalization Reactions

The primary amino group and the aromatic ring of this compound serve as versatile handles for a wide array of chemical modifications. These reactions allow for the generation of a library of derivatives with diverse structural features.

Heterocyclic Annulation and Cyclization Reactions (e.g., pyridine (B92270), thiophene, thiazole (B1198619), chromene, benzochromene derivatives)

The amino group of this compound can participate in condensation reactions with various precursors to form fused heterocyclic systems. These reactions are instrumental in building complex molecular architectures.

For example, the amino group can react with dicarbonyl compounds or their equivalents to construct pyridine rings. Thiophene and thiazole derivatives can be synthesized by reacting the amino compound with appropriate sulfur-containing reagents. The synthesis of 2-aminothiazole (B372263) sulfonamides demonstrates the reactivity of an amino group in forming thiazole rings. nih.gov Furthermore, reactions leading to the formation of chromene and benzochromene derivatives often involve the condensation of the amino group with suitable oxygen-containing heterocycles or precursors. While direct examples with this compound are specific, the general reactivity patterns of aminobenzenes in such cyclizations are well-established. nih.gov

Acylation and Alkylation Strategies

The nucleophilic amino group readily undergoes acylation and alkylation reactions, providing a straightforward means of introducing a variety of substituents.

Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation used to protect the amino group or to introduce specific acyl moieties.

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. organic-chemistry.org Iridium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols has been reported as an efficient method for introducing alkyl groups. nih.gov Furthermore, copper-catalyzed enantioconvergent N-alkylation of aliphatic amines with α-carbonyl alkyl chlorides presents another advanced strategy. researchgate.net

| Reagent Class | Example Reagent | Product Type |

| Acyl Halides | Acetyl chloride | N-acetyl derivative |

| Alkyl Halides | Methyl iodide | N-methyl derivative |

| Alcohols (with catalyst) | Ethanol (B145695) | N-ethyl derivative |

Reactions with Isocyanates and Isothiocyanates

The reaction of the primary amino group with isocyanates and isothiocyanates provides a direct route to urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

The addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate functionality results in the formation of a stable C-N bond. A commercially available derivative, 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide, highlights the utility of the isothiocyanate group in further chemical transformations. scbt.com

| Reagent | Product Functional Group |

| Isocyanate (R-N=C=O) | Urea |

| Isothiocyanate (R-N=C=S) | Thiourea |

Metal-Catalyzed Coupling Reactions for Complex Substituents

The introduction of complex substituents onto the aromatic core of this compound is efficiently achieved through metal-catalyzed cross-coupling reactions. These methods have revolutionized C-N and C-C bond formation, offering high yields and broad functional group tolerance under relatively mild conditions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination stands as a premier method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. While the amino group of this compound is already present, this methodology is paramount for synthesizing its more complex derivatives. For instance, a bromo-substituted N,N-dimethylbenzenesulfonamide could be coupled with various primary or secondary amines to generate novel structures. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in conjunction with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄). youtube.comorganic-chemistry.org The choice of ligand is critical, as it stabilizes the palladium catalyst, enhances oxidative addition, and promotes the final reductive elimination step. youtube.com The development of various generations of these catalysts has expanded the reaction's scope to include a wide range of amines and aryl partners. wikipedia.org

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is a powerful and widely used tool. wikipedia.org This reaction involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgfishersci.co.uk To create complex derivatives of this compound, one could start with a halogenated version of the molecule (e.g., 3-amino-5-bromo-N,N-dimethylbenzenesulfonamide) and couple it with various aryl or vinyl boronic acids. The reaction proceeds under basic conditions and has the advantage of using organoboron reagents that are generally stable and have low toxicity. fishersci.co.ukyonedalabs.com

The table below summarizes typical conditions for these palladium-catalyzed coupling reactions.

| Reaction | Catalyst System | Typical Base | Solvent | Coupling Partners | Reference |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | Aryl Triflates + Amines | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene | Aryl Halides + Amines | youtube.comlibretexts.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Aryl Halides + Boronic Acids | wikipedia.orglibretexts.org |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Various | Aryl Triflates + Boronic Acids | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Development of Green Chemistry Approaches in Synthesis

The synthesis of sulfonamides, including this compound, has traditionally relied on methods that can be environmentally burdensome. Modern research emphasizes the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic materials. sci-hub.se

A significant advancement is the use of water as a reaction solvent, replacing volatile organic compounds (VOCs). rsc.org Researchers have developed facile methods for sulfonamide synthesis in aqueous media, often using equimolar amounts of reactants and omitting organic bases. rsc.org The desired product can frequently be isolated by simple filtration after acidification, leading to excellent yields and purity without the need for extensive purification. rsc.org

Other green approaches include:

Flow Synthesis: Performing reactions in continuous flow reactors offers enhanced safety, scalability, and efficiency. This method has been successfully applied to create sulfonamide libraries, minimizing waste and employing greener solvents. acs.org

Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound or microwave irradiation can dramatically reduce reaction times and improve yields. nih.govmdpi.com These techniques provide energy efficiently, often allowing for solvent-free reactions or the use of eco-friendly solvents like water. nih.govmdpi.com

Alternative Solvents: Polyethylene glycol (PEG 400) has been employed as a recyclable, biodegradable, and non-toxic reaction medium for sulfonamide synthesis. sci-hub.seacs.org

Catalyst-Free Conditions: Methods have been developed for the synthesis of sulfonamides from sulfonyl chlorides and amines in water or ethanol without the need for a catalyst, simplifying the process and reducing potential metal contamination. tandfonline.com

The table below details findings from research into green sulfonamide synthesis.

| Green Approach | Key Features | Solvent | Advantages | Reference |

| Dynamic pH Control | Equimolar reactants, no organic base | Water | High yield & purity, simple filtration | rsc.org |

| Flow Synthesis | Meso-reactor apparatus, sequential synthesis | Water/PEG 400 | Scalable, waste minimization, safe | acs.org |

| Ultrasound-Assisted | Rapid reaction (minutes to hours) | Water | High efficiency, reduced time | nih.govmdpi.com |

| Catalyst-Free Reaction | Vigorous stirring at room temperature | Water, Ethanol | Simple, avoids metal catalysts | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Mechanism of Buchwald-Hartwig Amination: The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) cycle. youtube.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. youtube.com

Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The steric and electronic properties of the phosphine ligands are critical, influencing the rates of both the oxidative addition and the reductive elimination steps. youtube.com

Mechanism of Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

Oxidative Addition: Similar to the Buchwald-Hartwig reaction, the Pd(0) catalyst undergoes oxidative addition with an organohalide (R¹-X) to form a Pd(II) complex. libretexts.org

Transmetalation: This is the key step where the organic group from the organoboron compound (R²) is transferred to the palladium center. The base plays a crucial role, activating the organoboron reagent to facilitate this transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst. libretexts.org

Mechanism of Sulfonamide Formation: The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. acs.org The mechanism is a nucleophilic acyl substitution, where the nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, typically facilitated by a base that also neutralizes the generated HCl. nih.gov More advanced, green methods often proceed through different intermediates, such as the formation of a sulfonyl radical in certain oxidative coupling reactions. rsc.org

Pharmacological and Biological Investigations of 3 Amino N,n Dimethylbenzenesulfonamide and Its Derivatives

Antimicrobial Activity and Underlying Mechanisms

Sulfonamide derivatives have long been a cornerstone of antimicrobial research due to their efficacy in disrupting essential metabolic pathways in microorganisms. nih.gov The core structure of 3-Amino-N,N-dimethylbenzenesulfonamide provides a scaffold for the development of various derivatives with a broad range of biological activities. nih.govnih.govexcli.de

Spectrum of Antimicrobial Activity Against Bacterial Strains

Derivatives of benzenesulfonamide (B165840) have been synthesized and evaluated against a variety of bacterial strains, demonstrating a range of inhibitory activities. For example, certain N-sulfonamide 2-pyridone derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy is often compared to standard antibiotics like Gentamicin. nih.gov

Research has shown varied effectiveness across different bacterial species. For instance, while some synthesized sulfonamide derivatives show significant inhibition against Klebsiella pneumoniae, their activity against Escherichia coli, Staphylococcus aureus, and Streptococcus mutans might be lower than that of standard drugs. nih.gov In some cases, synthesized compounds showed no significant activity against strains like Pseudomonas aeruginosa. nih.gov

Below is a table summarizing the observed antimicrobial activity of selected sulfonamide derivatives from research studies.

| Compound/Derivative | Bacterial Strain | Observed Activity | Reference |

| Sulfonyl hydrazide 3b | Klebsiella pneumoniae | Inhibition zone comparable to Gentamicin (32.0 ± 2.0 mm) | nih.gov |

| Sulfonyl hydrazide 3b | Escherichia coli | Lower activity than standard drugs | nih.gov |

| Sulfonyl hydrazide 3b | Staphylococcus aureus | Lower activity than standard drugs | nih.gov |

| Sulfonyl hydrazide 3b | Streptococcus mutans | Lower activity than standard drugs | nih.gov |

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Antimicrobial activity observed | researchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | Salmonella typhi | Antimicrobial activity observed | researchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | Escherichia coli | Antimicrobial activity observed | researchgate.net |

Anti-candidal Activity Evaluation

The antifungal potential of arylsulfonamide compounds has also been a subject of investigation, particularly against various Candida species, which are common fungal pathogens. nih.gov Research has focused on screening sulfonamide-based compounds against both American Type Culture Collection (ATCC) strains and clinical isolates of C. albicans, C. parapsilosis, and C. glabrata. nih.gov

Studies have identified that certain arylsulfonamide derivatives possess fungistatic (inhibiting fungal growth) and even fungicidal (killing fungal cells) effects. nih.gov For example, a series of compounds including N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide and its structural relatives were synthesized and tested. nih.gov The findings indicated that specific structural features are crucial for antifungal activity. nih.gov Amine derivatives and their hydrochloride salts, in particular, have demonstrated fungicidal effects against Candida glabrata. nih.gov These preliminary studies suggest that arylsulfonamide derivatives could be explored for the development of novel antifungal agents, potentially for topical applications. nih.gov

Anticancer and Antiproliferative Activities

In addition to antimicrobial properties, benzenesulfonamide scaffolds are prominent in the design of anticancer agents. nih.govnih.gov Their derivatives are investigated for their ability to induce cell death in cancer cells and to inhibit key molecular targets involved in tumor growth and proliferation.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, HepG2)

Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The most commonly studied include the MCF-7 breast adenocarcinoma cell line and the HepG2 hepatocellular carcinoma cell line. nih.govnih.govmdpi.com The effectiveness of these compounds is typically quantified by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Research has shown that newly synthesized (sulfonamido)propanamide derivatives can exhibit potent cytotoxic effects, in some cases more potent than positive controls like gemcitabine (B846) and mitomycin C. nih.gov Similarly, amino acid derivatives of other complex molecules have demonstrated significant cytotoxic effects on HepG2 cells. mdpi.com

The table below presents findings on the cytotoxicity of selected sulfonamide derivatives against cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| (Sulfonamido)propanamide 6a7 | HepG2 (Hepatocellular Carcinoma) | 29.78 ± 0.516 | nih.gov |

| (Sulfonamido)propanamide 6a7 | MCF-7 (Breast Adenocarcinoma) | 64.89 ± 3.09 | nih.gov |

| Benzenesulfonamide-Thiazolidinone 3b | MCF-7 (Breast Adenocarcinoma) | Not specified, evaluated for activity | nih.gov |

| Benzenesulfonamide-Thiazolidinedione 6i | MCF-7 (Breast Adenocarcinoma) | Not specified, evaluated for activity | nih.gov |

Identification of Molecular Targets in Oncological Pathways (e.g., Carbonic Anhydrase IX (CA IX), VEGFR2 kinase)

A key strategy in modern anticancer drug design is the development of agents that can inhibit multiple targets simultaneously. nih.gov Derivatives of benzenesulfonamide have been specifically designed as dual-targeting inhibitors for key proteins in oncological pathways, such as Carbonic Anhydrase IX (CA IX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Carbonic Anhydrase IX (CA IX): This enzyme is highly expressed in many types of tumors and is associated with the hypoxic (low oxygen) microenvironment of cancer cells. researchgate.net Its activity helps regulate the pH of the tumor environment, contributing to cancer cell survival and proliferation. Benzenesulfonamides are a well-known class of CA inhibitors. nih.gov

VEGFR-2 kinase: This is a crucial receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed. Tumors require a blood supply to grow and metastasize, making VEGFR-2 a prime target for anticancer therapies. nih.gov

Studies have successfully synthesized and evaluated benzenesulfonamide derivatives carrying 4-thiazolidinone (B1220212) or 2,4-thiazolidinedione (B21345) scaffolds as potent dual inhibitors of both CA IX and VEGFR-2. nih.gov For instance, compounds designated as 3b and 6i in one study emerged as highly effective against both targets, with IC50 values in the nanomolar range. nih.gov Docking studies further confirmed that these compounds can bind effectively to the active sites of both CA IX and the tyrosine kinase domain of VEGFR-2, providing a strong rationale for their anticancer potential. nih.gov

Anti-inflammatory Potential and Pathway Modulation

The sulfonamide functional group is a key feature in a variety of therapeutic agents, and its derivatives are increasingly studied for their anti-inflammatory properties. Natural products and their synthetic derivatives are recognized as a rich source of compounds with anti-inflammatory activity. nih.gov

Derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), specifically Schiff bases, have been reported to exhibit a broad range of biological activities, including anti-inflammatory effects. nih.gov Further research into other related structures, such as 2-amino-N-phenethylbenzamides, has demonstrated significant anti-inflammatory potential. mdpi.com In one study, four newly synthesized compounds in this class showed strong activity in preventing albumin denaturation, a common in vitro assay for anti-inflammatory action. Their performance was compared favorably to established anti-inflammatory drugs like acetylsalicylic acid and diclofenac. mdpi.com

The molecular mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways. Many bioactive compounds exert their anti-inflammatory effects by inhibiting pathways such as the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. nih.govmdpi.com For example, some 2-amino-N-phenethylbenzamide derivatives were found to suppress the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) while stimulating the expression of neuronal nitric oxide synthase (nNOS), which can have localized relaxant and modulatory effects. mdpi.com

The interplay between different signaling pathways is complex; the PI3K/Akt pathway, for instance, can regulate both the MAPK and NF-κB pathways. mdpi.com Plant-derived bioactive peptides have been shown to inhibit inflammation by reducing the phosphorylation of key proteins within these cascades. mdpi.com This growing body of research suggests that derivatives of this compound could be developed as modulators of these critical inflammatory pathways.

| Compound Class | Assay | Finding | Reference |

| 2-amino-N-phenethylbenzamides | Albumin Denaturation | Amine 3 (IC50: 1.05 mg/mL) and Amide 4c (IC50: 1.04 mg/mL) showed activity comparable to mebeverine. | mdpi.com |

| 2-amino-N-phenethylbenzamides | Cytokine Expression | Compounds 4b and 4c suppressed IL-1β expression and stimulated nNOS expression. | mdpi.com |

| Schiff Bases of 3-amino-4-hydroxybenzenesulfonamide | Biological Activity Screen | Reported to possess anti-inflammatory properties. | nih.gov |

Antiviral Activity Investigations

The sulfonamide scaffold is a cornerstone of many established drugs, and recent research has focused on its potential for developing new antiviral agents. mdpi.com The chemical versatility of sulfonamides allows for the synthesis of a vast number of derivatives with diverse biological activities. mdpi.com

Specific investigations into derivatives of benzenesulfonamide have demonstrated clear antiviral effects. A study on 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide (SPIII-5H) and its related compounds revealed significant activity against multiple strains of influenza A (H1N1, H3N2, H5N1) and influenza B viruses. nih.gov These compounds were tested in Madin Darby canine kidney (MDCK) cell cultures, where they inhibited the virus at low microgram-per-milliliter concentrations. nih.gov Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration into the host cell. nih.gov

The potencies of the active sulfonamide derivatives were found to be comparable to that of ribavirin, a broad-spectrum antiviral drug. nih.gov This highlights the potential of the benzenesulfonamide core structure as a template for creating novel antiviral therapies. mdpi.comnih.gov The development of broad-spectrum antiviral drugs is a critical task for medicinal chemistry, especially in light of global health challenges posed by viral infections. mdpi.com

| Compound/Derivative | Virus Strain | Activity (EC50 or Inhibition) | Reference |

| SPIII-5H & Derivatives | Influenza A (H1N1) | EC50: 2.7-5.2 µg/mL | nih.gov |

| SPIII-5H & Derivatives | Influenza A (H3N2) | EC50: 13.8-26.0 µg/mL | nih.gov |

| SPIII-5H & Derivatives | Influenza A (H5N1) | EC50: 3.1-6.3 µg/mL | nih.gov |

| SPIII-5H & Derivatives | Influenza B | EC50: 7.7-11.5 µg/mL | nih.gov |

| SPIII-5H & Derivatives | Influenza A (H1N1) | 90% inhibition at 2-10 µg/mL in yield reduction assays. | nih.gov |

Receptor Modulation and Cellular Signaling Pathways

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a central role in cellular signaling and are major targets for drug development. The chemokine receptors CCR5 and CXCR2, both members of the GPCR family, are critically involved in inflammatory processes and have been implicated in various diseases, including autoimmune disorders and cancer. nih.govmdpi.comresearchgate.net

Research has shown that small molecules can act as antagonists to these receptors. For example, pyrido[3,4-d]pyrimidine (B3350098) analogues have been identified as promising CXCR2 antagonists, with one compound showing an IC50 value of 0.11 µM in a calcium mobilization assay. mdpi.com Similarly, nicotinamide (B372718) glycolates represent another class of potent CXCR2 antagonists. nih.gov

Interestingly, chemokine receptors can form both homodimers and heterodimers (or larger oligomers) with other receptors, such as CCR2, CCR5, and CXCR4. nih.gov This hetero-oligomerization can lead to complex pharmacological effects where an antagonist for one receptor can influence the signaling of another receptor within the complex. nih.gov For instance, the specific CXCR4 antagonist AMD3100 was found to partially inhibit CCR5 signaling in cells where both receptors were co-expressed. nih.gov Some compounds, like TAK-779, have been identified as dual antagonists, targeting both CCR2 and CCR5 receptors, which could be a promising strategy for treating inflammatory diseases. researchgate.net

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. Its activity is modulated by a co-agonist site that binds glycine (B1666218). nih.gov While the prompt specifies agonism, research has prominently identified antagonists that act at this site.

Studies have characterized a strychnine-insensitive glycine binding site associated with the NMDA receptor. nih.gov It was discovered that the endogenous compound kynurenic acid and its related quinoline (B57606) and quinoxaline (B1680401) derivatives can inhibit glycine binding at this site. nih.gov In contrast to glycine, which acts as an agonist to potentiate NMDA receptor function, these kynurenate-type compounds inhibit the receptor's activity. nih.gov They represent a novel class of NMDA receptor antagonists that operate through the glycine modulatory site. nih.gov This finding suggests a dual and opposing regulation of the NMDA receptor by different endogenous ligands. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle, transcription, and mRNA processing. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov

Research into novel CDK inhibitors has led to the discovery of complex molecules derived from various chemical scaffolds. For example, a study reported the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as potent and selective inhibitors of CDK12. nih.gov Through structure-activity relationship (SAR) studies and structure-based design, an optimized compound was developed that exhibited potent inhibitory activity against CDK12 and the related CDK13. nih.gov This compound was shown to inhibit the phosphorylation of RNA polymerase II and induce growth inhibition in the SK-BR-3 breast cancer cell line. nih.gov Such findings demonstrate that complex derivatives can be developed into highly selective and effective CDK inhibitors, suggesting a potential, albeit distant, application for scaffolds related to this compound in this area of research.

Enzyme Inhibition Studies

Peroxidase Enzyme Inhibition

Currently, there is a notable absence of published scientific literature specifically detailing the inhibitory effects of this compound on peroxidase enzymes. While studies have explored the peroxidase inhibition profiles of various other compounds, including different aminophenols and N-N or N-O containing molecules, research has not yet extended to include the specific interactions of this compound with this class of enzymes. nih.govbldpharm.com

The investigation of related sulfonamide derivatives has primarily focused on other enzymatic targets. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and evaluated for their binding to carbonic anhydrases, highlighting a different area of therapeutic interest for the broader sulfonamide class. However, this line of inquiry does not provide data on peroxidase inhibition.

Further research is required to determine if this compound or its derivatives possess any significant inhibitory activity against peroxidases. Such studies would be essential to fully characterize the pharmacological profile of this compound.

Biomolecular Interactions and Elucidation of Binding Modes

Detailed studies elucidating the specific biomolecular interactions and binding modes of this compound are not currently available in the scientific literature. While the general potential for sulfonamide-containing compounds to interact with biological targets is recognized, the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and the precise binding orientation of this compound within the active site of any protein, have not been experimentally determined or computationally modeled.

Research on analogous compounds, such as various aminophenols, has provided insights into their binding with enzymes like horseradish peroxidase, but these findings cannot be directly extrapolated to this compound due to structural differences. bldpharm.com The elucidation of binding modes is critical for understanding the structure-activity relationships and for the rational design of more potent and selective derivatives. Without dedicated biophysical or structural biology studies, such as X-ray crystallography or NMR spectroscopy, the precise molecular interactions of this compound remain speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The pharmacophoric features of a molecule define the essential spatial arrangement of atoms or functional groups necessary for its interaction with a specific biological target. For 3-Amino-n,n-dimethylbenzenesulfonamide, the key pharmacophoric elements can be hypothesized based on its structural components and comparison with other bioactive sulfonamides.

The core pharmacophore of this compound likely consists of:

An aromatic ring: This provides a scaffold for the substitution pattern and can engage in hydrophobic or π-stacking interactions with the target protein.

A sulfonamide group (-SO₂NR₂): This group is a crucial hydrogen bond acceptor and can also participate in polar interactions. The nitrogen atom and the two oxygen atoms can all act as hydrogen bond acceptors.

An amino group (-NH₂): Positioned at the meta-position, this group can act as a hydrogen bond donor and is critical for defining the molecule's interaction profile.

N,N-dimethyl substitution: These methyl groups on the sulfonamide nitrogen contribute to the lipophilicity of the molecule and can influence its binding through steric interactions.

The spatial relationship between these groups is critical. The meta-substitution of the amino group relative to the sulfonamide moiety defines a specific vector for potential interactions within a binding pocket. The presence of both hydrogen bond donor (amino group) and acceptor (sulfonamide group) features suggests the potential for forming strong and specific interactions with biological targets.

Table 1: Postulated Pharmacophoric Features of this compound and Their Potential Interactions

| Pharmacophoric Feature | Potential Biological Interaction |

| Aromatic Phenyl Ring | Hydrophobic interactions, π-π stacking |

| Sulfonamide Group (-SO₂N(CH₃)₂) | Hydrogen bond acceptor, dipole-dipole interactions |

| Amino Group (-NH₂) | Hydrogen bond donor, ionic interactions (if protonated) |

| N,N-dimethyl Groups | Steric interactions, van der Waals forces |

Impact of Substituent Effects on Compound Efficacy and Selectivity

The efficacy and selectivity of this compound can be significantly modulated by introducing various substituents at different positions on the benzene (B151609) ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, can increase the acidity of the sulfonamide N-H proton (in unsubstituted or mono-substituted analogs) and the basicity of the amino group. This can impact the ionization state of the molecule at physiological pH and alter its binding affinity.

Electron-donating groups (EDGs) , like methoxy (-OCH₃) or methyl (-CH₃) groups, can have the opposite effect, influencing the electronic distribution within the aromatic ring and potentially enhancing hydrophobic interactions.

Lipophilicity:

Steric Effects:

The size and shape of substituents can introduce steric hindrance, which can either be detrimental or beneficial for activity and selectivity. Bulky substituents may prevent the molecule from fitting into a specific binding pocket, while in other cases, they might promote a more favorable binding conformation or enhance selectivity by preventing binding to off-targets.

Table 2: Predicted Impact of Substituents on the Properties of a Hypothetical this compound Analog

| Substituent at Position 4 | Electronic Effect | Predicted Change in logP | Potential Impact on Efficacy |

| -Cl | Electron-withdrawing, Lipophilic | Increase | May enhance binding through halogen bonding |

| -OCH₃ | Electron-donating, Moderately lipophilic | Slight Increase | Could improve hydrophobic interactions |

| -NO₂ | Strongly electron-withdrawing, Polar | Decrease | May alter ionization and hydrogen bonding potential |

| -CH₃ | Electron-donating, Lipophilic | Increase | Could enhance hydrophobic interactions |

Conformational Analysis and Bioisosteric Replacement Strategies

The three-dimensional conformation of this compound plays a crucial role in its biological activity. The molecule possesses rotational freedom around the C-S and S-N bonds, allowing it to adopt various conformations. Computational modeling and spectroscopic techniques can be employed to determine the preferred low-energy conformations in different environments. Understanding the bioactive conformation is key to designing more potent and selective analogs.

Bioisosteric Replacement:

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered:

Amino Group (-NH₂) Bioisosteres: The amino group could be replaced by other hydrogen bond donors such as a hydroxyl group (-OH) or a thiol group (-SH). Non-classical bioisosteres like a methyl group (-CH₃) could also be explored to probe the importance of the hydrogen bonding capacity at this position.

Sulfonamide Group (-SO₂NR₂) Bioisosteres: The sulfonamide moiety is a common pharmacophore in many drugs. Its bioisosteres include sulfoxide (-SOR), sulfone (-SO₂R), or even reversed sulfonamides (-NRSO₂R). Heterocyclic rings that mimic the hydrogen bonding and electronic properties of the sulfonamide group can also be employed.

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Amino (-NH₂) | Hydroxyl (-OH), Thiol (-SH) | Similar size and hydrogen bonding capability |

| Sulfonamide (-SO₂N(CH₃)₂) | Sulfoxide (-SO(CH₃)₂), Reversed Sulfonamide (-N(CH₃)SO₂-Aryl) | Modify electronic and hydrogen bonding properties |

| Phenyl Ring | Pyridine (B92270), Thiophene | Introduce heteroatoms for altered polarity and potential new interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus guiding the design of more potent molecules.

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Selection: A diverse set of analogs with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, electronic, and quantum chemical parameters, are calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously validated using internal and external validation techniques.

Key descriptors that might be important for the biological activity of this compound derivatives could include:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Dipole Moment: Describes the polarity of the molecule.

HOMO and LUMO energies: Quantum chemical descriptors related to the molecule's reactivity.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC₅₀) = alogP + bMR - c*TPSA + d

where a, b, and c are coefficients determined by the regression analysis, and d is a constant. Such an equation would suggest that activity increases with increasing lipophilicity and molar refractivity, and decreases with increasing polar surface area.

Table 4: Example of Descriptors Used in a Hypothetical QSAR Study of this compound Analogs

| Analog | log(1/IC₅₀) | logP | Molar Refractivity (MR) | Topological Polar Surface Area (TPSA) |

| 1 | 5.2 | 1.5 | 55.0 | 65.0 |

| 2 | 5.8 | 2.1 | 60.2 | 65.0 |

| 3 | 4.9 | 1.8 | 58.1 | 75.3 |

| 4 | 6.1 | 2.5 | 62.5 | 65.0 |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of 3-Amino-n,n-dimethylbenzenesulfonamide, and a biological target, typically a protein.

Research into novel antiproliferative agents has utilized derivatives of N,N-dimethylbenzenesulfonamide to target carbonic anhydrase IX (CA IX), an enzyme highly expressed in some cancer cells. uni-saarland.de Molecular docking studies have been performed to elucidate the binding modes of these synthesized sulfonamides within the active site of CA IX. uni-saarland.de

Similarly, in the quest for new treatments for neurodegenerative diseases and diabetes, sulfonamide derivatives have been synthesized and their interactions with enzymes like acetylcholinesterase, α-amylase, and α-glucosidase have been investigated through molecular docking. Furthermore, derivatives of this compound have been explored as purine-based probes for Nek2 inhibition, a kinase implicated in the cell cycle and cancer. nih.gov Docking studies of these compounds have provided insights into their binding with Nek2, revealing key interactions that contribute to their inhibitory activity. nih.gov

In the development of novel anticancer and antioxidant agents, new benzene (B151609) sulfonamide derivatives have been synthesized and their binding energies with target receptors, such as the one against human breast cancer (MCF-7) cells, have been analyzed using molecular docking. acs.org These studies help in understanding the non-bonding interactions that stabilize the ligand-receptor complex. acs.org

A notable application has been in the design of urea-based compounds targeting Plasmodium falciparum IspD, an enzyme in the methyl-d-erythritol phosphate (B84403) (MEP) pathway, which is crucial for the parasite's survival. chemrxiv.orggoogleapis.com Although a docking mode for an initial hit could not be reasonably proposed, co-crystallization revealed an allosteric binding pocket, which then guided the structure-activity relationship (SAR) studies of derivatives, some of which incorporated the this compound moiety. chemrxiv.org

| Derivative Class | Target Protein | Key Findings from Docking |

| N,N-dimethylbenzenesulfonamide derivatives | Carbonic Anhydrase IX (CA IX) | Assessment of binding modes in the active site for antiproliferative activity. uni-saarland.de |

| Purine-based derivatives | Nek2 Kinase | Elucidation of interactions for selective inhibition. nih.gov |

| Benzene sulfonamide derivatives | Breast Cancer Receptor (4PYP) | Analysis of binding energies and non-bonding interactions for anticancer effects. acs.org |

| Urea-based compounds | Plasmodium falciparum IspD | Guided SAR by identifying an allosteric binding site. chemrxiv.org |

Molecular Dynamics Simulations for Dynamic Binding Mode Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

In the study of triazole benzene sulfonamide derivatives as human carbonic anhydrase IX inhibitors, MD simulations were employed to assess the stability of the docked conformations. nih.gov These simulations, often run for nanoseconds, provide valuable information on the structural insights of the protein-inhibitor complex, confirming the stability of interactions observed in docking studies through analyses like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG). nih.gov Such analyses have been crucial in affirming the docking results and proposing lead compounds for further experimental validation. nih.gov

MD simulations are a powerful tool for investigating protein-drug complexes in general, providing a computational protocol to study the interactions of small-molecule therapeutics with their biological targets. google.com The dynamic nature of binding, which can be critical for function, is often revealed through these simulations. For instance, in the study of the Synaptotagmin-1-SNARE complex, MD simulations helped to understand a dynamic binding mode that is physiologically relevant. nih.gov Although not directly on this compound, these examples highlight the potential of MD simulations in analyzing the dynamic behavior of its derivatives in complex with their targets.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It provides insights into various chemical properties and reactivity.

DFT studies on sulfonamide derivatives have been conducted to understand their electronic properties and their correlation with activities like corrosion inhibition. google.com These studies typically calculate quantum reactivity indices such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, chemical hardness, softness, electronegativity, and electrophilicity. google.comumich.edu For example, a smaller HOMO-LUMO energy gap often implies higher chemical reactivity.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. google.com In the context of drug design, these parameters can help in understanding how a molecule like a derivative of this compound might interact with its biological target at an electronic level. For instance, DFT calculations have been used to analyze the molecular structure and vibrational frequencies of novel benzenesulfonamide (B165840) derivatives, with the results being correlated with experimental data. nih.gov

| DFT Parameter | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Chemical Hardness/Softness | Measures the resistance to change in electron configuration. |

| Electronegativity | Describes the ability of an atom to attract electrons. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be assessed. In silico ADMET prediction provides an early-stage evaluation of a compound's drug-likeness, helping to identify potential liabilities and guide modifications to improve its profile.

For various sulfonamide derivatives, in silico ADMET properties have been predicted using online servers and computational tools. google.com These predictions assess parameters such as aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints like mutagenicity and carcinogenicity. google.com

In a study of sulfonamide derivatives as potential anti-diabetic and anti-Alzheimer's agents, the ADMET profiles of the most potent compounds were computationally predicted to assess their drug-likeness. google.com Similarly, for novel benzenesulfonamide derivatives with anticancer effects, ADMET analysis was performed to confirm their bioavailability and safety profiles. acs.org For instance, good absorption, low toxicity in the human liver, and medium BBB penetration were noted for some of the active compounds. acs.org The metabolic and plasma stability of urea-based compounds derived from this compound have also been experimentally determined and can be correlated with in silico predictions. google.com

| ADMET Parameter | Predicted Property for some Sulfonamide Derivatives |

| Absorption | Good intestinal absorption predicted for some derivatives. acs.org |

| Distribution | Medium Blood-Brain Barrier (BBB) penetration for certain compounds. acs.org |

| Metabolism | Potential for metabolism by Cytochrome P450 enzymes. |

| Excretion | Varies depending on the specific derivative. |

| Toxicity | Low toxicity predicted for some derivatives in human liver. acs.org |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity.

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target's active site (structure-based). These models are then used as 3D queries to screen large compound libraries (virtual screening) to identify new molecules that are likely to be active. chemrxiv.org

While no specific pharmacophore models have been reported for this compound itself, the general approach is highly relevant for its derivatives. For example, a pharmacophore model could be developed based on a series of active sulfonamide derivatives targeting a particular enzyme. This model would capture the key interaction points, such as the sulfonamide group's hydrogen bonding capacity and the steric and electronic properties of the N,N-dimethyl and amino-substituted phenyl rings. Such a model would be invaluable for designing new, more potent, and selective inhibitors. The development of pharmacophore models often involves iterative refinement and validation against known active and inactive compounds. chemrxiv.org

Advanced Analytical Methodologies for Research Characterization of 3 Amino N,n Dimethylbenzenesulfonamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, various spectroscopic techniques can provide detailed information about the atomic and molecular structure of 3-Amino-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the N,N-dimethyl group. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The six protons of the two methyl groups attached to the nitrogen of the sulfonamide group are chemically equivalent and would therefore appear as a single, sharp singlet.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by showing signals for each unique carbon atom in the molecule. This includes four distinct signals for the aromatic carbons and one signal for the two equivalent methyl carbons of the dimethylamino group.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~2.6 - 2.8 | Singlet, 6H (N(CH₃)₂) |

| ¹H | ~6.7 - 7.5 | Multiplet, 4H (Aromatic CH) |

| ¹H | ~4.0 - 5.0 | Broad Singlet, 2H (NH₂) |

| ¹³C | ~37 | N-Methyl carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its primary amine and sulfonamide groups.

Key expected vibrational frequencies include:

N-H Stretching: The primary amino group (-NH₂) should exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonamide group (-SO₂N(CH₃)₂) will show strong, characteristic asymmetric and symmetric stretching vibrations, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-N Stretching: The stretching vibration for the C-N bond of the dimethylamino group is expected in the range of 1220-1020 cm⁻¹.

Aromatic C=C and C-H Stretching: The spectrum will also feature bands corresponding to the aromatic ring, including C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹.

These bands provide a molecular fingerprint that helps to confirm the presence of the key functional moieties within the structure.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Sulfonamide (-SO₂N<) | S=O Asymmetric Stretch | 1300 - 1350 |

| Sulfonamide (-SO₂N<) | S=O Symmetric Stretch | 1140 - 1160 |

| Aromatic Ring | C-H Stretch | > 3000 |

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular weight of this compound is 200.26 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z = 200. Subsequent fragmentation could involve the loss of a methyl group (CH₃), sulfur dioxide (SO₂), or the dimethylamino group (N(CH₃)₂).

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for analyzing this compound, as it combines the separation capabilities of HPLC with the detection power of mass spectrometry uni-saarland.deacs.org. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 201. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with very high accuracy nih.govoncotarget.com.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is useful for analyzing molecules containing chromophores, which are parts of the molecule that absorb light. The aminobenzene structure in this compound acts as a chromophore.

The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* electronic transitions within the benzene ring. The presence of the amino group, an auxochrome, typically results in two absorption bands: a high-energy band (around 230-240 nm) and a lower-energy band (around 280-290 nm). The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. It is also used in the monitoring of chemical reactions and for preparative purification nih.gov.

A reverse-phase HPLC method would be most common, where a nonpolar stationary phase is used with a polar mobile phase. A study involving the synthesis of derivatives of this compound employed a specific set of HPLC conditions for analysis uni-saarland.dechemrxiv.org. These conditions provide a reliable method for the separation and purity assessment of the compound and related substances.

Table 3: Exemplary HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax Eclipse Plus C18, 50x2.1 mm, 1.8 µm uni-saarland.dechemrxiv.org |

| Mobile Phase A | Water + 0.1% Formic Acid uni-saarland.dechemrxiv.org |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid uni-saarland.dechemrxiv.org |

| Flow Rate | 700 µL/min uni-saarland.dechemrxiv.org |

| Temperature | 30 °C uni-saarland.dechemrxiv.org |

| Detection | UV (via MWD) or Mass Spectrometry uni-saarland.de |

| Injection Volume | 5 µL uni-saarland.dechemrxiv.org |

This method utilizes a gradient elution, where the proportion of acetonitrile is increased over time to elute compounds of increasing hydrophobicity. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique extensively utilized for the analysis of sulfonamides and related compounds in various research and monitoring contexts. nih.govresearchgate.net This methodology offers significant advantages over traditional high-performance liquid chromatography (HPLC), including enhanced resolution, greater sensitivity, and considerably reduced analysis times. nih.gov For the characterization of this compound, a UPLC method, often coupled with tandem mass spectrometry (UPLC-MS/MS), provides a robust platform for identification and quantification. nih.gov

The separation is typically achieved on a sub-2 µm particle column, such as a C18 stationary phase. nih.gov The mobile phase generally consists of a gradient mixture of an aqueous component, often water with a formic acid modifier to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile or methanol. nih.govmdpi.com This gradient elution allows for the effective separation of the analyte from impurities or other components in a mixture.

Following chromatographic separation, detection by tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity. nih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, ensuring accurate identification and eliminating matrix interferences. hpst.cz This technique's high sensitivity allows for the detection of the compound at very low concentrations, often in the nanogram-per-liter (ng/L) range. nih.gov The method's performance is validated by assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), and recovery. nih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Sulfonamide Analysis This interactive table provides typical parameters used in UPLC methods for the analysis of sulfonamides, adaptable for this compound.

| Parameter | Value | Description |

| Chromatography System | UPLC System | Provides high-resolution separation with sub-2 µm particle columns. |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Stationary phase for separating moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the analyte. |

| Flow Rate | 0.3 - 0.5 mL/min | The rate at which the mobile phase passes through the column. |

| Column Temperature | 30 - 40 °C | Controlled temperature to ensure reproducible retention times. |

| Injection Volume | 1 - 5 µL | The volume of the sample introduced into the system. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection method. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Common ionization technique for sulfonamides. |

Elemental Analysis and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula and purity of a newly synthesized batch of this compound. This method precisely measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula, C₈H₁₂N₂O₂S. scbt.com

The molecular formula indicates that one mole of the compound contains 8 moles of carbon, 12 moles of hydrogen, 2 moles of nitrogen, 2 moles of oxygen, and 1 mole of sulfur. scbt.comguidechem.com Based on the atomic weights of these elements, the theoretical elemental composition can be calculated. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence of the sample's identity and high purity. Any significant deviation could indicate the presence of solvents, reagents, or other impurities.

Table 2: Elemental Composition of this compound This interactive table details the theoretical elemental composition based on the molecular formula C₈H₁₂N₂O₂S (Molecular Weight: 200.26 g/mol ). scbt.comchemicalbook.com

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass per Molecule | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 47.98% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.99% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.98% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.01% |

| Total | 200.256 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique would require the growth of a suitable single crystal. When a beam of X-rays is directed at this crystal, the electrons in the atoms diffract the X-rays in a specific pattern. mdpi.com Analyzing this diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the exact positions of all atoms in the crystal lattice can be determined.

The resulting structural data provides unambiguous confirmation of the compound's constitution and conformation. Key information obtained includes precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While a specific crystal structure for this compound is not widely reported, the table below illustrates the typical crystallographic data that would be obtained from such an analysis.

Table 3: Representative Data from a Single-Crystal X-ray Diffraction Analysis This interactive table shows the type of crystallographic parameters that would be determined for this compound.

| Parameter | Example Value | Description |

| Empirical Formula | C₈H₁₂N₂O₂S | The chemical formula derived from the structural solution. |

| Formula Weight | 200.26 g/mol | The molecular weight corresponding to the empirical formula. |

| Crystal System | Monoclinic | The geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic). mdpi.com |

| Space Group | P2₁/c | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å | The lengths of the edges of the unit cell. mdpi.com |

| α = 90°, β = 95.5°, γ = 90° | The angles between the unit cell axes. | |

| Volume | 1135 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.170 g/cm³ | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Broader Academic and Research Implications

Role in Advanced Organic Synthesis as a Versatile Precursor

3-Amino-n,n-dimethylbenzenesulfonamide serves as a valuable building block in the synthesis of various organic molecules, primarily due to the reactivity of its aromatic amino group. This functional group allows for a range of chemical transformations, making it a key intermediate in the construction of more complex molecular frameworks.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds, which are integral to many pharmaceutical agents. The amino group can readily undergo reactions such as diazotization, followed by coupling reactions to introduce a variety of substituents. Furthermore, it can be acylated, alkylated, or used in condensation reactions to form Schiff bases, which are precursors to a multitude of heterocyclic systems.

While direct examples specifically utilizing this compound are not extensively documented in publicly available literature, the synthetic utility of analogous compounds, such as 3-amino-4-hydroxybenzenesulfonamide (B74053), is well-established. This related compound is a known reagent for synthesizing antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R) and is also used in dye applications. nih.govmdpi.com The amino group in these structures is crucial for the formation of various heterocyclic rings, including imidazoles and azines, which are of significant interest due to their wide range of therapeutic effects. nih.gov

Contributions to Contemporary Drug Discovery Paradigms and Development of Novel Therapeutic Agents

The benzenesulfonamide (B165840) scaffold is a well-recognized pharmacophore in modern drug discovery, with numerous approved drugs containing this moiety. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and diuretic effects. The structural motif of this compound provides a valuable starting point for the design and synthesis of novel therapeutic agents.

The sulfonamide group is a key feature in a class of drugs known as carbonic anhydrase (CA) inhibitors. mdpi.com CAs are a family of enzymes involved in various physiological processes, and their inhibition has been a successful strategy for treating conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.comnih.govnih.gov While research on this compound as a direct precursor to CA inhibitors is not widely published, studies on structurally similar compounds, such as other amino-substituted benzenesulfonamides, have shown significant promise in this area. nih.govmdpi.comnih.gov These studies often involve the synthesis of a library of derivatives to establish structure-activity relationships (SAR), guiding the rational design of more potent and selective inhibitors. mdpi.com

Furthermore, the amino group of this compound can be modified to introduce various functionalities that can interact with specific biological targets. For instance, a derivative, 3-amino-6-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide, has been identified as a key component in the development of selective allosteric antagonists for the C-C chemokine receptor type 5 (CCR5), a crucial target in HIV therapy. kuleuven.be This highlights the potential of this chemical scaffold in the discovery of drugs for a range of diseases.

The development of novel anticancer agents is another area where this compound could contribute. For example, derivatives of N,3-dimethylbenzenesulfonamide have been used to create covalent probes that selectively target Glutathione Peroxidase 4 (GPX4), an enzyme implicated in certain types of cancer. acs.org This suggests that with appropriate modifications, this compound could serve as a precursor for the development of targeted cancer therapies.

| Therapeutic Target | Potential Application of Derivatives |

| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer mdpi.comnih.govnih.gov |

| C-C chemokine receptor type 5 (CCR5) | HIV Therapy kuleuven.be |

| Glutathione Peroxidase 4 (GPX4) | Pancreatic Cancer Therapy acs.org |

Identification of Current Challenges and Future Directions in Chemical Research

While this compound holds promise as a synthetic intermediate, several challenges and opportunities for future research exist. A primary challenge is the limited availability of published research that specifically details the diverse synthetic applications and biological activities of this particular compound. Much of the current understanding is extrapolated from studies on analogous sulfonamides.

Future research directions could include:

Expansion of Synthetic Methodologies: There is a need to explore and document a wider range of synthetic transformations involving this compound. This could include its use in multicomponent reactions, which are highly efficient processes for generating molecular diversity. nih.govresearchgate.net

Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships of derivatives of this compound is warranted. This would involve the synthesis of a diverse library of compounds and their screening against a panel of biological targets to identify lead compounds for various diseases.

Exploration of Novel Biological Targets: Beyond the established roles of sulfonamides, research could focus on identifying new biological targets for derivatives of this compound. This could lead to the discovery of first-in-class therapeutic agents with novel mechanisms of action.